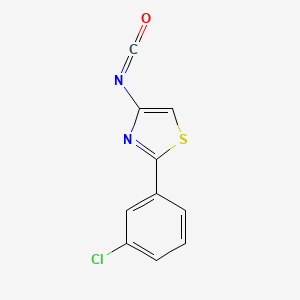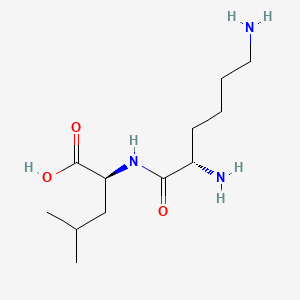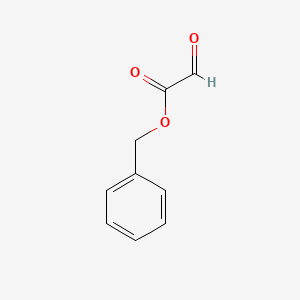
Benzyl glyoxylate
Vue d'ensemble
Description
Benzyl glyoxylate is a chemical compound with the molecular formula C9H8O3 . It is also known by other names such as Acetic acid, 2-oxo-, phenylmethyl ester and Benzyl 2-oxoacetate . The average mass of Benzyl glyoxylate is 164.158 Da .
Synthesis Analysis
The synthesis of Benzyl glyoxylate and similar compounds is often associated with the glyoxylate cycle . This cycle is an important pathway involved in the synthesis of many kinds of chemicals . It comprises two dedicated enzymes: isocitrate lyase (ICL) and malate synthase (MS). ICL catalyzes the aldol cleavage of isocitrate to succinate and glyoxylate, while MS catalyzes the synthesis of malate from glyoxylate and acetyl-CoA .Molecular Structure Analysis
The molecular structure of Benzyl glyoxylate consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The monoisotopic mass of Benzyl glyoxylate is 164.047348 Da .Chemical Reactions Analysis
The glyoxylate cycle, which Benzyl glyoxylate is a part of, is an ancillary pathway of the TCA cycle . This pathway bypasses the oxidative decarboxylation steps of the TCA cycle and conserves carbon skeletons for biomass generation .Physical And Chemical Properties Analysis
Benzyl glyoxylate has an average mass of 164.158 Da and a monoisotopic mass of 164.047348 Da .Orientations Futures
The potential of the glyoxylate cycle, which Benzyl glyoxylate is a part of, in metabolic engineering has been studied extensively . Future prospects for bioproduction of glyoxylate cycle-related chemicals are being discussed . The design of photoinitiators activable under low-light intensity is an active research field .
Propriétés
IUPAC Name |
benzyl 2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUWTZLQRMAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451632 | |
| Record name | BENZYL GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl glyoxylate | |
CAS RN |
52709-42-9 | |
| Record name | BENZYL GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



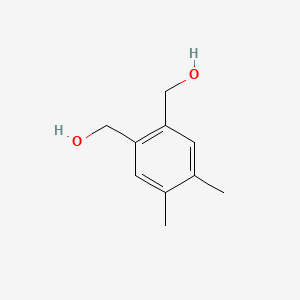
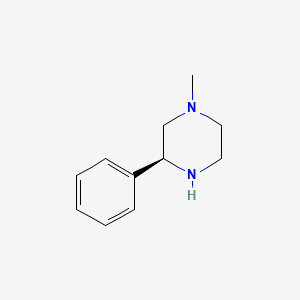
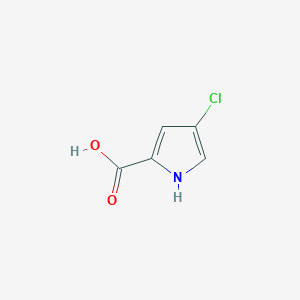
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
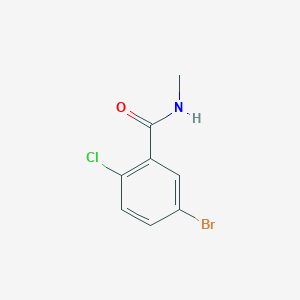
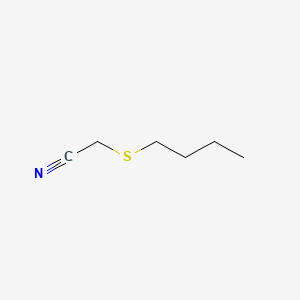
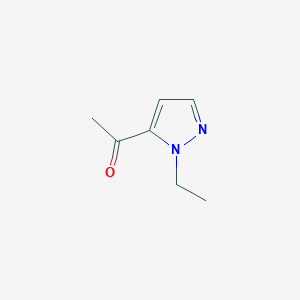
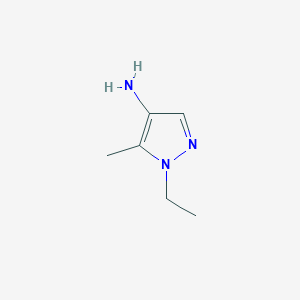
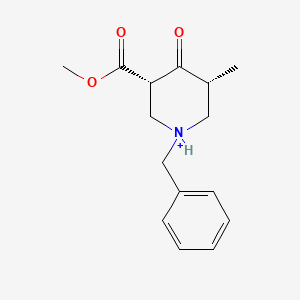
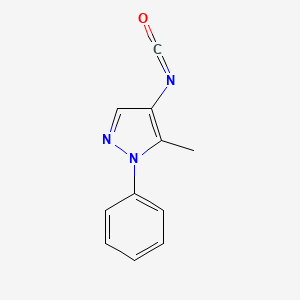
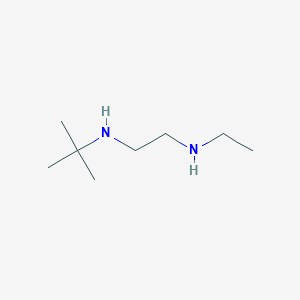
![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
